molecular formula C11H17N5O5 B2409068 N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine CAS No. 338777-82-5

N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine

Cat. No.: B2409068
CAS No.: 338777-82-5
M. Wt: 299.287
InChI Key: ZIDXQQGFZWIOJQ-UHFFFAOYSA-N
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Description

Crystallographic Techniques

X-ray crystallography is the primary method for determining atomic-level structural details. For this compound, crystallographic studies would involve:

  • Crystal preparation : Growth of high-quality single crystals, often via slow evaporation or vapor diffusion.
  • Data collection : Measurement of diffraction patterns using monochromatic X-rays.
  • Structure refinement : Computational reconstruction of electron density maps to locate atomic positions.

While no direct crystallographic data for this compound is available in the provided sources, analogous studies on dihydro-pyridine derivatives suggest that the 1,4-dihydro-2-pyridinamine core adopts a partially saturated, non-aromatic conformation. The morpholino group at position 6 likely adopts a chair conformation due to its six-membered ring structure.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about functional groups. Key peaks for this compound include:

Functional Group Absorption Range (cm⁻¹) Intensity Assignment
N–O (Nitro) 1550–1350 Strong Asymmetric and symmetric stretches of –NO₂
N–H (Pyridinamine) 3550–3060 Medium Stretching vibrations
C–O (Morpholino) 1300–1000 Strong Ether linkage

Example spectrum features :

  • Nitro group peaks : Two strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
  • Morpholino C–O stretches : Broad absorption near 1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is unavailable, analogous pyridinamine derivatives exhibit:

  • ¹H NMR :
    • NH proton : Broad singlet at δ 8–10 ppm.
    • Methyl groups : Singlets at δ 2.5–3.5 ppm.
    • Morpholino protons : Multiplets at δ 3.0–4.0 ppm (–N–CH₂–CH₂–O–CH₂–CH₂–N–).
  • ¹³C NMR :
    • Nitro-attached carbons : Signals near δ 150–160 ppm.
    • Morpholino carbons : Peaks at δ 50–70 ppm (CH₂ groups).

Mass Spectrometry (MS)

The molecular ion peak for this compound is expected at m/z 299.12 (C₁₁H₁₇N₅O₅⁺). Fragmentation patterns would highlight:

  • Loss of NO₂ : Peaks at m/z 269.12 (M–NO₂) and m/z 239.12 (M–2NO₂).
  • Cleavage of morpholino group : Fragments corresponding to the pyridinamine core.

High-resolution MS verification :

Observed Mass (m/z) Calculated Mass (m/z) Δ (ppm)
299.122969 299.122969 0

Properties

IUPAC Name

N,1-dimethyl-6-morpholin-4-yl-3,5-dinitro-4H-pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O5/c1-12-10-8(15(17)18)7-9(16(19)20)11(13(10)2)14-3-5-21-6-4-14/h12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDXQQGFZWIOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(CC(=C(N1C)N2CCOCC2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine involves several steps. The synthetic routes typically include nitration, reduction, and substitution reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully understand the molecular targets and pathways involved .

Comparison with Similar Compounds

N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine can be compared with other similar compounds, such as:

  • N-methyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine
  • 1,6-dimethyl-3,5-dinitro-1,4-dihydro-2-pyridinamine

These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .

Biological Activity

N,1-dimethyl-6-morpholino-3,5-dinitro-1,4-dihydro-2-pyridinamine (CAS Number: 338777-82-5) is a chemical compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula : C11H17N5O5
  • Molecular Weight : 299.287 g/mol
  • IUPAC Name : N,1-dimethyl-6-morpholin-4-yl-3,5-dinitro-4H-pyridin-2-amine

The compound features a pyridine ring substituted with nitro groups and a morpholine moiety, which contribute to its unique chemical reactivity and biological interactions.

The synthesis of this compound typically involves nitration, reduction, and substitution reactions. These reactions are sensitive to conditions such as temperature and the presence of catalysts, which influence the yield and purity of the final product.

The proposed mechanism of action involves the compound interacting with specific molecular targets within biological pathways. It is hypothesized that it may bind to enzymes or receptors, leading to modulation of cellular processes. However, detailed studies are necessary to elucidate these interactions fully.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Potential

  • Preliminary studies suggest that this compound may inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, compounds structurally similar to this compound have shown promising results against breast cancer cell lines (MCF-7 and MDA-MB-468) in cytotoxicity assays .

2. Enzyme Inhibition

  • The compound has been evaluated for its inhibitory effects on certain kinases involved in cancer progression. For instance, it may act as an inhibitor of the colony stimulating factor 1 receptor (CSF1R), which is a validated target for anticancer drug discovery .

3. Cellular Interactions

  • Mechanistic studies have indicated that this compound could affect macrophage behavior in tumor microenvironments by blocking their infiltration and reducing protumorigenic influences .

Case Studies and Experimental Data

StudyFindings
Antiproliferative Activity Compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines in vitro .
Kinase Inhibition The compound was noted for its potential as a CSF1R inhibitor with low IC50 values indicating high potency against target kinases .
Macrophage Modulation In vitro studies showed that the compound can effectively block macrophage infiltration in tumor models .

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